molecular formula C17H14N2O7S B2717459 METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE CAS No. 330664-87-4

METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2717459
CAS No.: 330664-87-4
M. Wt: 390.37
InChI Key: KGJRQSSXMTYFQR-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran-based small molecule characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a 3-nitrobenzenesulfonamido moiety at position 5 of the benzofuran core.

Properties

IUPAC Name

methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7S/c1-10-16(17(20)25-2)14-8-11(6-7-15(14)26-10)18-27(23,24)13-5-3-4-12(9-13)19(21)22/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRQSSXMTYFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the sulfonylamino and benzofuran groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-Methyl-5-(3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate can be characterized by its molecular formula C16H16N2O5SC_{16}H_{16}N_2O_5S and a molecular weight of approximately 368.37 g/mol. The compound features a benzofuran core substituted with a nitrobenzenesulfonamide group, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The incorporation of the nitro group is thought to enhance the compound's ability to induce apoptosis in tumor cells.

Synthesis of Bioactive Molecules

This compound serves as an intermediate in the synthesis of other bioactive molecules. For instance, it can be utilized in the preparation of sulfonamide derivatives that demonstrate antibacterial properties. The synthetic pathways often involve electrophilic aromatic substitution reactions and nucleophilic attacks on the benzofuran moiety.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anti-proliferative effects .

Case Study 2: Antibacterial Properties

A research article in the European Journal of Medicinal Chemistry highlighted the antibacterial activity of sulfonamide derivatives synthesized from this compound. The study reported that these compounds showed efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInvestigated for inducing apoptosis in cancer cell lines
Synthesis of DerivativesUsed as an intermediate for synthesizing bioactive sulfonamide derivatives
Antibacterial PropertiesExhibited antibacterial activity against various bacterial strains

Mechanism of Action

The mechanism of action of METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on structural variations, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituent at Position 5 Ester Group at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Implications
Target: METHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE 3-Nitrobenzenesulfonamido Methyl ester C₁₈H₁₅N₂O₆S* ~409.4 (estimated) High polarity due to sulfonamido; potential for hydrogen bonding and enzyme inhibition .
METHYL 2-METHYL-5-[(3-NITROBENZOYL)OXY]-1-BENZOFURAN-3-CARBOXYLATE 3-Nitrobenzoyloxy Methyl ester C₁₈H₁₃NO₇ 355.30 Reduced polarity compared to sulfonamido; ester linkage may enhance membrane permeability.
ISOPROPYL 5-(ISOBUTYRYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE Isobutyryloxy Isopropyl ester C₁₉H₂₂O₆ 346.37 Increased lipophilicity due to isopropyl and isobutyryl groups; may improve CNS penetration.
2-METHOXYETHYL 2-METHYL-5-(4-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE 4-Methylbenzenesulfonamido 2-Methoxyethyl ester C₂₁H₂₂N₂O₇S 446.47 Enhanced solubility due to 2-methoxyethyl ester; sulfonamido group may confer anti-inflammatory activity.
2-METHOXYETHYL 2-METHYL-5-(5-NITROFURAN-2-CARBONYLOXY)-1-BENZOFURAN-3-CARBOXYLATE 5-Nitrofuran-2-carbonyloxy 2-Methoxyethyl ester C₁₉H₁₈N₂O₉ 430.36 Nitrofuran moiety introduces potential antibacterial activity; moderate polarity.

Substituent Effects on Bioactivity and Solubility

  • Sulfonamido vs. Ester/Acyloxy Groups : The sulfonamido group in the target compound and introduces polarity and hydrogen-bonding capacity, which may enhance binding to targets like enzymes or receptors. In contrast, acyloxy or ester substituents (e.g., in ) reduce polarity, favoring passive diffusion across biological membranes .
  • Ester Group Variations : Replacing the methyl ester (target) with isopropyl or 2-methoxyethyl esters alters lipophilicity. For example, the 2-methoxyethyl group in and improves aqueous solubility, critical for oral bioavailability .

Inferred Pharmacological Implications

  • Antimicrobial Potential: The nitrofuran-containing compound shares structural motifs with known nitrofurantoin derivatives, suggesting possible antibacterial applications .

Biological Activity

Methyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O5_{5}S
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 6269-91-6

The structure features a benzofuran moiety, which is known for its diverse biological activities. The presence of the nitrobenzenesulfonamide group enhances its interaction with biological targets.

  • Inhibition of Carbonic Anhydrase :
    This compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes, including respiration and acid-base balance. Inhibitors of CA have been explored for their potential in treating conditions like glaucoma and certain types of cancer .
  • Antitumor Activity :
    The compound has shown promise as an antitumor agent. Benzofuran derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
  • Antimicrobial Properties :
    Preliminary studies indicate that this compound may exhibit antimicrobial activity against a range of pathogens. The sulfonamide group is particularly known for its antibacterial properties, making this compound a candidate for further investigation in infectious disease contexts .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Carbonic Anhydrase InhibitionReduces enzyme activity, affecting pH regulation
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria

Case Study: Antitumor Effects

A study published in Acta Crystallographica demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .

Case Study: Carbonic Anhydrase Inhibition

Research on arylsulfonamides, including related compounds, has shown that they bind with high affinity to carbonic anhydrase, making them effective in modulating physiological responses. This binding affinity is attributed to the unique structural features that allow for optimal interactions within the enzyme's active site .

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